2-(4-(Dimethylamino)benzylidene)malononitrile
Overview
Description
2-(4-(Dimethylamino)benzylidene)malononitrile is an organic compound known for its unique chemical structure and properties. It consists of a benzylidene group substituted with a dimethylamino group and two cyano groups. This compound is of significant interest in various fields due to its electron-donating and electron-accepting properties, making it a valuable component in organic electronics and photonics .
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of benzylidenemalononitrile derivatives, which are often studied for their optical and nonlinear optical properties .
Mode of Action
The mode of action of 2-(4-(Dimethylamino)benzylidene)malononitrile is primarily through its interaction with light. It is known to exhibit considerable nonlinear responses when substituted with a strong electron-donating group . The third-order nonlinear optical response increases proportionally with the electron-donating character of the substituent groups .
Biochemical Pathways
It is known that benzylidenemalononitrile derivatives can influence the properties of materials in various fields such as photovoltaics, optical computers, optical data storage devices, organic photonics, and nonlinear optics applications .
Result of Action
The result of the action of this compound is primarily observed in its optical properties. It is known to exhibit significant third-harmonic generation properties, which are a type of nonlinear optical property . This makes it potentially useful in various applications in material sciences .
Action Environment
The action of this compound can be influenced by several complex factors, including the orientation of its dipole moment or charge-transfer axis, wavelength cutoff in optical spectra, thermal stability, and availability of the compound . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-(4-(Dimethylamino)benzylidene)malononitrile plays a significant role in biochemical reactions, particularly in the synthesis of organic photovoltaic solar cells . It interacts with various enzymes and proteins, including those involved in the Knoevenagel condensation reaction, such as 4-(dimethylamino)benzaldehyde and malononitrile . The nature of these interactions involves the formation of a conjugate system, which is crucial for the compound’s function in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the fabrication of organic photovoltaic solar cells, where it plays a role in electron injection and electrical circuit generation . These effects highlight the compound’s potential impact on cellular function and its applications in green energy technologies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s dual fluorescence emission is evidence of its interaction with ground state twisted intramolecular charge transfer (TICT) conformers
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it undergoes rapid and catalyst-free solid/vapor reactions, which can influence its long-term effects on cellular function . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its function in biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and activity . Understanding its subcellular localization is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-(Dimethylamino)benzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is typically carried out in a solvent like ethanol or toluene at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
2-(4-(Dimethylamino)benzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: Lacks the dimethylamino group, resulting in different electronic properties.
(4-Chlorobenzylidene)malononitrile: Contains a chlorine substituent instead of a dimethylamino group, affecting its reactivity and applications.
(4-Hydroxybenzylidene)malononitrile:
Uniqueness
2-(4-(Dimethylamino)benzylidene)malononitrile is unique due to its strong electron-donating dimethylamino group, which enhances its nonlinear optical properties and makes it highly effective in applications requiring charge transfer and fluorescence .
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15(2)12-5-3-10(4-6-12)7-11(8-13)9-14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNONQVNLZATDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182509 | |
Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-28-0 | |
Record name | Dimethylaminobenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2826-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-(Dimethylamino)benzylidene)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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